![molecular formula C5H8N4O2 B097412 2-Amino-4,6-dimethoxy-1,3,5-triazine CAS No. 16370-63-1](/img/structure/B97412.png)
2-Amino-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Amino-4,6-dimethoxy-1,3,5-triazine is a type of organic triazine derivative . It is known for its applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
2-Amino-4,6-dimethoxy-1,3,5-triazine can be prepared by reacting cyanuric chloride firstly with the alkoxide, followed by second addition of the amine group . This procedure allows the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines .Molecular Structure Analysis
The molecular weight of 2-Amino-4,6-dimethoxy-1,3,5-triazine is 156.14 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ylamine .Chemical Reactions Analysis
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .Scientific Research Applications
Synthesis of Tri-substituted-1,3,5-Triazines
2-Amino-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds contain alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Intermediate for Sulfonylurea Herbicide
This compound is used as an intermediate in the production of the sulfonylurea herbicide ethersulfuron . Sulfonylurea herbicides are widely used in agriculture for their high efficiency and low toxicity .
Preparation of Bis (4,6-dimethoxy-1,3,5-triazin-2-yl) Ether
2-Chloro-4,6-dimethoxy-1,3,5-triazine, a derivative of 2-Amino-4,6-dimethoxy-1,3,5-triazine, is used in the preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether . This compound has potential applications in various fields of chemistry .
Peptide Coupling Agent
2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides . Peptide purification is a crucial step in peptide synthesis and biochemistry .
Synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride
This compound is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran . This compound has potential applications in organic synthesis .
Synthesis of Other Carboxylic Functional Groups
The precursor of 2-Amino-4,6-dimethoxy-1,3,5-triazine, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has been used for amide coupling . DMTMM, a derivative of CDMT, has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including their use in herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
It is known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s worth noting that some 1,3,5-triazines have shown significant aromatase inhibitory activity .
Result of Action
Some 1,3,5-triazines have shown antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s worth noting that the reaction with dmtmm (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, ho-mdt) is highly water-soluble and can be easily removed from the main reaction product .
Safety and Hazards
properties
IUPAC Name |
4,6-dimethoxy-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFZZUPCXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274836 | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethoxy-1,3,5-triazine | |
CAS RN |
16370-63-1 | |
Record name | 16370-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 2-azido-4,6-dimethoxy-1,3,5-triazine differ under photochemical and thermal conditions when reacting with ketones?
A1: Under photochemical conditions (irradiation at 254 nm), 2-azido-4,6-dimethoxy-1,3,5-triazine reacts with ketones to yield 3,3-dialkyl derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine. This reaction proceeds through the formation of a singlet nitrene, which electrophilically attacks the carbonyl oxygen of the ketone, followed by cyclization. []
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